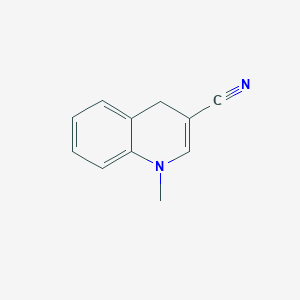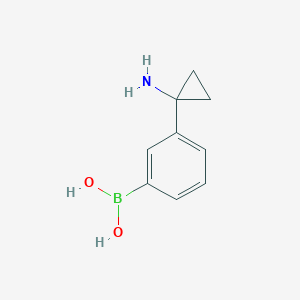
(3-(1-Aminocyclopropyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C₉H₁₂BNO₂. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Aminocyclopropyl)phenyl)boronic acid typically involves the reaction of a cyclopropylamine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(1-Aminocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-(1-Aminocyclopropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3-(1-Aminocyclopropyl)phenyl)boronic acid involves its interaction with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for enzyme inhibition and protein labeling . The compound’s boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and amino groups, making it less versatile in certain reactions.
Cyclopropylboronic acid: Lacks the phenyl and amino groups, limiting its applications in organic synthesis.
Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its reactivity and stability.
Uniqueness
(3-(1-Aminocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C9H12BNO2 |
|---|---|
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
[3-(1-aminocyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2 |
InChI-Schlüssel |
BFECHGSMWWJAFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2(CC2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



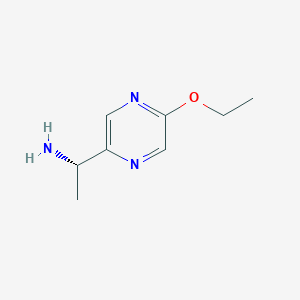
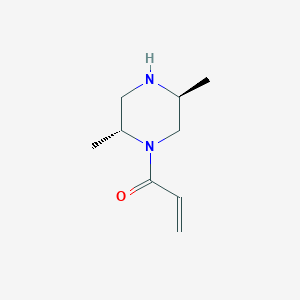
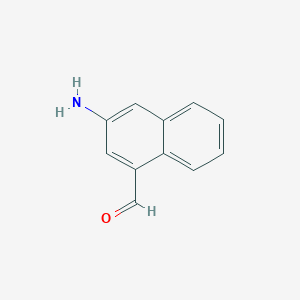
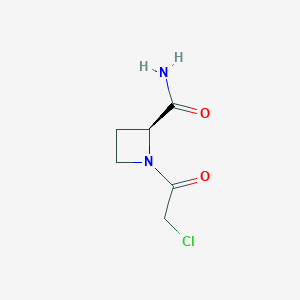
![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
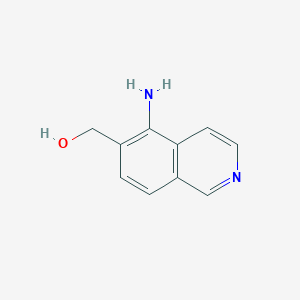
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

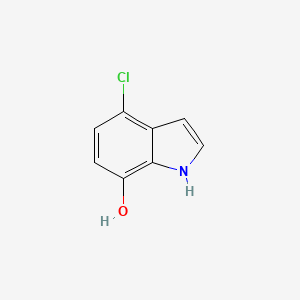
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
